molecular formula C10H17N3O B11777670 (S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Cat. No.: B11777670
M. Wt: 195.26 g/mol
InChI Key: LCQDVYNDWCAJQF-VIFPVBQESA-N
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Description

(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with three methyl groups and a pyrrolidin-3-yloxy group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with a suitable pyrrolidin-3-yloxy derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(pyrrolidin-3-yloxy)-acetic acid methyl ester
  • 3’,4’-difluoro-N-{4’-fluoro-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-yl}-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-carboxamide

Uniqueness

(S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methyl groups and pyrrolidin-3-yloxy group makes it a versatile compound for various applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1,3,5-trimethyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m0/s1

InChI Key

LCQDVYNDWCAJQF-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)O[C@H]2CCNC2

Canonical SMILES

CC1=C(C(=NN1C)C)OC2CCNC2

Origin of Product

United States

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